molecular formula C12H18F3NO4 B6321083 [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID CAS No. 1274903-44-4

[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID

Cat. No.: B6321083
CAS No.: 1274903-44-4
M. Wt: 297.27 g/mol
InChI Key: ULMREMQUQDQZLL-UHFFFAOYSA-N
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Description

This compound is a fluorinated, unsaturated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a trifluoromethyl (CF₃) substituent at position 2, and a hex-5-enoic acid backbone. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the Boc group protects the amine during synthetic processes. Its structural uniqueness makes it valuable in medicinal chemistry and peptide synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMREMQUQDQZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often utilize flow microreactor systems for a more efficient and sustainable process .

Chemical Reactions Analysis

Boc-Protected Amino Group

  • Deprotection : The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield a free amine . This reaction is critical for subsequent peptide coupling or derivatization.

  • Stability : The Boc group enhances solubility in polar solvents (e.g., THF, DMF), facilitating reactions under homogeneous conditions.

Trifluoromethyl Group

  • Electronic Effects : The electron-withdrawing nature of the trifluoromethyl group increases the acidity of adjacent protons (e.g., α-hydrogens), enabling deprotonation and nucleophilic substitution .

  • Steric Hindrance : The bulk of the trifluoropropyl chain influences regioselectivity in reactions like aldol condensations.

Hex-5-enoic Acid Double Bond

  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated carboxylic acid derivative.

  • Electrophilic Additions : The double bond reacts with halogens (e.g., Br₂) or epoxidizing agents (e.g., mCPBA) to form dihalides or epoxides .

Carboxylic Acid

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form esters .

  • Amide Formation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides .

Carboamination Reactions

Palladium-catalyzed carboamination reactions enable the synthesis of nitrogen-containing heterocycles. For example:

  • Pyrrolidine Formation : Reaction with aryl halides in the presence of Pd₂(dba)₃ and DPE-Phos yields 2,5-trans-pyrrolidines .

Reaction Catalyst Conditions Yield Diastereoselectivity
Carboamination with ArBrPd₂(dba)₃, DPE-PhosToluene, 105°C72–87%>20:1

Claisen Rearrangements

The compound’s ester derivatives participate in sigmatropic rearrangements:

  • Johnson-Claisen Rearrangement : Treatment with trimethyl orthoacetate and propionic acid in refluxing toluene generates γ,δ-unsaturated esters .

  • Kazmaier-Claisen Rearrangement : Allylic alcohols derived from the compound undergo stereoselective rearrangements to form α,β-disubstituted carboxylates .

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Differences
2-Hydroxyhexanoic AcidHydroxy, carboxylic acidLacks Boc and CF₃ groups; reduced solubility and stability
4-TrifluoromethylphenolTrifluoromethyl, phenolAromatic ring enables electrophilic substitution
Boc-phenylalanineBoc, aromatic side chainSimilar Boc deprotection but distinct side-chain reactivity

The trifluoropropyl group in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Boc deprotection rates due to enhanced solubility.

  • Temperature Sensitivity : Rearrangements (e.g., Claisen) require precise thermal control to avoid decomposition .

  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., Xantphos) improve stereoselectivity in carboamination .

Scientific Research Applications

Medicinal Chemistry

[(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical transformations:

  • Synthesis of Bioactive Molecules : The compound can be used as a building block for synthesizing more complex molecules with potential therapeutic effects. For instance, it can be modified to develop inhibitors targeting specific enzymes or receptors involved in disease pathways.
  • Prodrug Development : The Boc protecting group can be removed under acidic conditions, allowing for the release of the active amino group, which can enhance the bioavailability of drugs.

Organic Synthesis

In organic chemistry, this compound is utilized for its reactivity and versatility:

  • Reactions :
    • Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attacks, making it useful in forming new carbon-carbon bonds.
    • Cycloaddition Reactions : The double bond in the hex-5-enoate backbone can participate in cycloadditions to form cyclic compounds, which are often more biologically active.

Material Science

The compound's unique properties make it suitable for applications in developing specialty chemicals and materials:

  • Polymer Chemistry : Its reactive functionalities can be incorporated into polymer matrices to impart specific characteristics such as increased thermal stability or enhanced mechanical properties.

Case Study 1: Synthesis of Antiviral Agents

Recent studies have explored using [(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid as an intermediate in synthesizing antiviral agents targeting viral proteases. The trifluoromethyl group was found to improve the binding affinity of synthesized compounds to their targets, enhancing their efficacy against viral infections.

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in metabolic pathways. The mechanism involves covalent bonding with enzyme active sites, leading to altered enzyme kinetics and potential therapeutic benefits in metabolic disorders.

Mechanism of Action

The mechanism of action of [(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is acid-labile, meaning it can be removed under acidic conditions, releasing the free amine and carbon dioxide . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted reactions at the amine site.

Comparison with Similar Compounds

2-((Tert-Butoxycarbonyl)Amino)Hex-5-Enoic Acid

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Features: Lacks the trifluoromethyl group at position 2.
  • Applications : Used as a Boc-protected intermediate in peptide synthesis .
Property Target Compound 2-((Boc)Amino)Hex-5-Enoic Acid
Molecular Formula C₁₂H₁₈F₃NO₄ C₁₁H₁₉NO₄
Molecular Weight (g/mol) ~295.28 229.27
Key Substituent CF₃ at C2 None at C2
Lipophilicity (LogP) Higher Lower

(S)-2-((Tert-Butoxycarbonyl)Amino)-5-(4-(Trifluoromethyl)Phenyl)Pent-4-Enoic Acid

  • Molecular Formula : C₁₈H₂₁F₃N₂O₄
  • Molecular Weight : 386.37 g/mol
  • Key Features: Incorporates a 4-(trifluoromethyl)phenyl group at position 3. The aromatic ring increases lipophilicity and may enhance binding to hydrophobic enzyme pockets (e.g., kinases). This contrasts with the aliphatic hex-5-enoic acid chain in the target compound .
Property Target Compound (S)-Phenyl Derivative
Backbone Structure Aliphatic Aromatic-substituted
Molecular Weight (g/mol) ~295.28 386.37
Potential Applications Peptide design Kinase inhibition

Methyl 2-[Allyl(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoate

  • Molecular Formula: C₁₅H₂₂F₃NO₄
  • Molecular Weight : 337.34 g/mol
  • Key Features: Methyl ester replaces the carboxylic acid, and an allyl group modifies the amino protection. The ester enhances cell permeability but requires hydrolysis for bioactivity. The allyl group may introduce steric hindrance .
Property Target Compound Methyl Ester Derivative
Functional Group Carboxylic Acid Methyl Ester
Bioavailability Lower Higher
Synthetic Utility Final product Intermediate

(2S,3S)-3-((Tert-Butoxycarbonyl)Amino)-2-Hydroxy-5-Methylhexanoic Acid

  • Molecular Formula: C₁₂H₂₃NO₅
  • Molecular Weight : 261.31 g/mol
  • Key Features : Hydroxyl group at position 2 and methyl group at position 5. The hydroxyl group increases polarity, improving solubility but reducing membrane permeability compared to the target compound .
Property Target Compound Hydroxy-Methyl Derivative
Solubility Moderate High
Key Functional Groups CF₃, Boc-amine OH, Boc-amine, CH₃

Key Research Findings

  • Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism, enhancing plasma half-life compared to non-fluorinated analogs .
  • Synthetic Challenges: Introducing CF₃ requires specialized fluorination methods, increasing complexity compared to derivatives like 2-((Boc)Amino)Hex-5-Enoic Acid .
  • Biological Activity : The phenyl-substituted analog () shows promise in targeting hydrophobic enzyme pockets, whereas the target compound’s aliphatic chain may favor interactions with flexible binding sites .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₁₈F₃NO₄ ~295.28 CF₃, Boc-amine, hex-5-enoic acid
2-((Boc)Amino)Hex-5-Enoic Acid C₁₁H₁₉NO₄ 229.27 Boc-amine, hex-5-enoic acid
(S)-Phenyl Derivative C₁₈H₂₁F₃N₂O₄ 386.37 4-(CF₃)phenyl, Boc-amine
Methyl Ester Derivative C₁₅H₂₂F₃NO₄ 337.34 Methyl ester, allyl-Boc-amine
Hydroxy-Methyl Derivative C₁₂H₂₃NO₅ 261.31 OH, Boc-amine, CH₃

Table 2: Functional Comparison

Property Target Compound 2-((Boc)Amino)Hex-5-Enoic Acid (S)-Phenyl Derivative Methyl Ester Derivative
Metabolic Stability High Moderate High Moderate
Synthetic Accessibility Low High Moderate High
Bioavailability Moderate Low High High

Biological Activity

[(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid, with the molecular formula C12H18F3NO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18F3NO4
  • Molecular Weight : 303.27 g/mol
  • CAS Number : [not provided in the search results]
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a hex-5-enoic acid backbone.

The biological activity of [(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid is primarily attributed to:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding : Its structural components allow it to bind to various receptors, potentially influencing signaling pathways.
  • Stability and Lipophilicity : The trifluoromethyl group enhances the compound's stability and lipophilicity, improving bioavailability and efficacy in biological systems .

Anticancer Potential

Research into related compounds has suggested potential anticancer properties, focusing on their ability to induce apoptosis in cancer cells. This effect may be mediated by the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of [(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid with target proteins involved in disease processes. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting target protein functions .
  • In Vitro Studies : Preliminary in vitro assays have been conducted to evaluate the biological activity of similar compounds. These studies typically assess cell viability, apoptosis induction, and enzyme inhibition, providing a foundation for understanding the potential applications of [(Tert-Butoxycarbonyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoic Acid in therapeutic contexts.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTrifluoromethyl derivativesInhibition of bacterial growth
AnticancerBoc-protected amino acidsInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar structuresCompetitive inhibition of enzymes

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling [(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid in laboratory settings?

  • Methodological Answer : The compound’s GHS classification indicates acute toxicity (H302, H312, H332) and skin/eye irritation (H315, H319) . Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation (P304 + P340). Store in a dry, ventilated area away from incompatible reagents like strong oxidizers .

Q. How can the Boc (tert-butoxycarbonyl) protecting group be introduced during synthesis of this compound?

  • Methodological Answer : The Boc group is typically added via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For sterically hindered amino groups, use a polar aprotic solvent (e.g., DMF) at 0–25°C . Confirm protection completion via TLC or FT-IR (disappearance of -NH2 stretch at ~3300 cm⁻¹).

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify the Boc group (tert-butyl singlet at ~1.4 ppm in 1^1H NMR) and trifluoromethyl signal (~110–120 ppm in 13^13C NMR). LC-MS or HPLC (C18 column, acetonitrile/water gradient) assesses purity. Note: Sigma-Aldrich advises independent validation for rare analogs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces nucleophilicity of the adjacent amino acid, potentially slowing amide bond formation. Optimize coupling using HATU or PyBOP with DIPEA in DCM. Monitor reaction progress via 19^{19}F NMR to track fluorine environments .

Q. What strategies mitigate racemization during deprotection of the Boc group in this compound?

  • Methodological Answer : Acidic deprotection (e.g., TFA/DCM) at 0°C minimizes racemization. For sensitive substrates, employ orthogonal protection (e.g., Fmoc) or use scavengers (e.g., anisole) to stabilize intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiopurity post-deprotection .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to assess hydrolysis susceptibility of the Boc group. Parameters include proton affinity of the carbamate and solvation effects. Validate predictions experimentally via pH-dependent stability assays (monitor by HPLC) .

Q. What contradictory data exist regarding the compound’s metabolic interactions in biological systems?

  • Methodological Answer : While structurally similar acylcarnitines show roles in fatty acid metabolism, this compound’s trifluoromethyl group may alter bioavailability. Address contradictions by comparing in vitro hepatocyte assays (CYP450 metabolism) with in vivo pharmacokinetic studies in model organisms .

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